molecular formula C18H21ClN2O5 B4005471 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid

1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid

Cat. No.: B4005471
M. Wt: 380.8 g/mol
InChI Key: DHZQMBWBYJSHIQ-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, an imidazole ring, and an oxalic acid moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole typically involves a multi-step process. One common method starts with the chlorination of a phenol derivative, followed by the introduction of a prop-2-enyl group through an alkylation reaction. The resulting intermediate is then reacted with an imidazole derivative under controlled conditions to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen atoms, altering the compound’s properties.

    Substitution: Commonly involves replacing a hydrogen atom with another functional group, such as a halogen or alkyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The chlorinated phenoxy group may interact with cellular membranes or receptors, affecting signal transduction pathways. The oxalic acid moiety can chelate metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

    1-[4-(4-Chlorophenoxy)butyl]imidazole: Lacks the prop-2-enyl group, resulting in different reactivity and applications.

    1-[4-(4-Bromophenoxy)butyl]imidazole:

    1-[4-(4-Chloro-2-methylphenoxy)butyl]imidazole: The presence of a methyl group instead of a prop-2-enyl group changes its reactivity and biological activity.

Uniqueness: 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O.C2H2O4/c1-2-5-14-12-15(17)6-7-16(14)20-11-4-3-9-19-10-8-18-13-19;3-1(4)2(5)6/h2,6-8,10,12-13H,1,3-5,9,11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZQMBWBYJSHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)OCCCCN2C=CN=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Reactant of Route 2
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Reactant of Route 3
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Reactant of Route 4
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Reactant of Route 5
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid
Reactant of Route 6
1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]imidazole;oxalic acid

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